Cas no 1440535-43-2 (4-(1-Methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one)

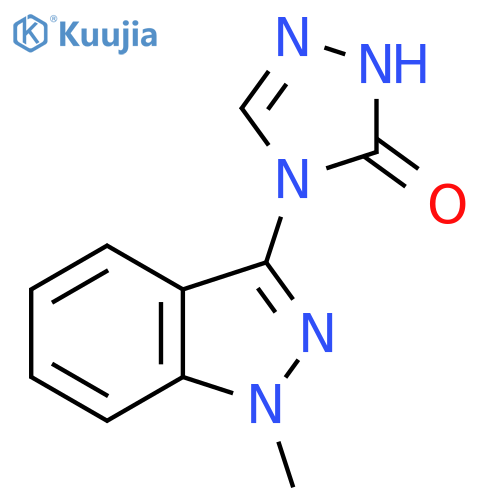

1440535-43-2 structure

商品名:4-(1-Methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one

CAS番号:1440535-43-2

MF:C10H9N5O

メガワット:215.211360692978

MDL:MFCD23381088

CID:4599913

4-(1-Methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one 化学的及び物理的性質

名前と識別子

-

- 4-(1-Methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one

- 4-(1-Methyl-1H-indazol-3-yl)-4H-1,2,4-triazol-3-ol

-

- MDL: MFCD23381088

- インチ: 1S/C10H9N5O/c1-14-8-5-3-2-4-7(8)9(13-14)15-6-11-12-10(15)16/h2-6H,1H3,(H,12,16)

- InChIKey: PIMZKEPSQHBGRR-UHFFFAOYSA-N

- ほほえんだ: N1=CN(C2C3=C(N(C)N=2)C=CC=C3)C(=O)N1

4-(1-Methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00901323-1g |

4-(1-Methyl-1H-indazol-3-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one |

1440535-43-2 | 95% | 1g |

¥2394.0 | 2024-04-18 | |

| Apollo Scientific | OR110107-250mg |

4-(1-Methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one |

1440535-43-2 | 250mg |

£80.00 | 2025-02-19 | ||

| Apollo Scientific | OR110107-1g |

4-(1-Methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one |

1440535-43-2 | 1g |

£240.00 | 2025-02-19 | ||

| abcr | AB418423-1g |

4-(1-Methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one; . |

1440535-43-2 | 1g |

€466.30 | 2025-02-18 | ||

| abcr | AB418423-1 g |

4-(1-Methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one |

1440535-43-2 | 1 g |

€312.50 | 2023-07-19 | ||

| Ambeed | A943349-1g |

4-(1-Methyl-1H-indazol-3-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one |

1440535-43-2 | 95% | 1g |

$348.0 | 2024-04-23 | |

| abcr | AB418423-250mg |

4-(1-Methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one; . |

1440535-43-2 | 250mg |

€182.10 | 2025-02-18 |

4-(1-Methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one 関連文献

-

Kaiming Hou New J. Chem., 2019,43, 10826-10833

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

5. Water

1440535-43-2 (4-(1-Methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one) 関連製品

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 2230780-65-9(IL-17A antagonist 3)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1440535-43-2)4-(1-Methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one

清らかである:99%

はかる:1g

価格 ($):313.0